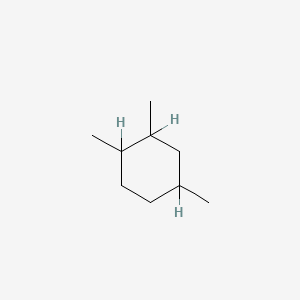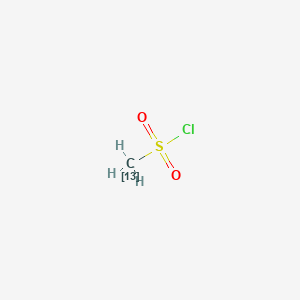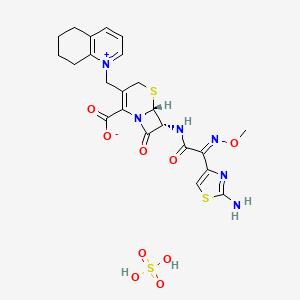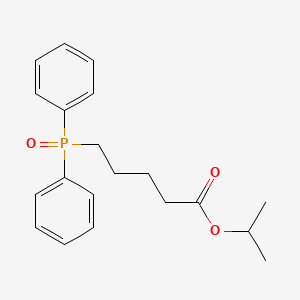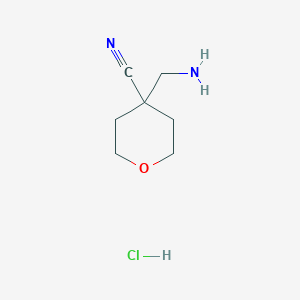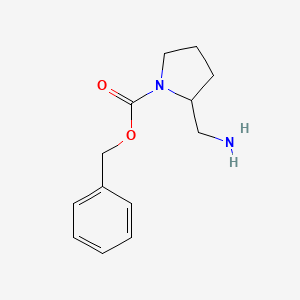
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and related derivatives often involves palladium-catalyzed tandem N-arylation/carboamination reactions. This method provides a rapid entry to differentially arylated N-aryl-2-benzyl pyrrolidine derivatives in good yields with good to excellent levels of diastereoselectivity. The selective diarylation is achieved in a one-pot process through an in situ modification of the palladium catalyst via phosphine ligand exchange (Yang, Ney, & Wolfe, 2005).
Molecular Structure Analysis
Molecular structure analysis of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate-related compounds involves various techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. These studies reveal the molecular configurations, stereochemistry, and the presence of specific functional groups in the molecules. For instance, structural investigation and molecular docking studies on related benzimidazolium compounds provided insights into their molecular structures and potential intermolecular interactions (Fathima, Sathiyendran, & Anitha, 2018).
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, a series of compounds including variations of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE and some showed comparable anti-BChE activity to rivastigmine. This research suggests potential applications in treating diseases like Alzheimer's where cholinesterase inhibition is beneficial (Pizova et al., 2017).
Synthesis of N-aryl-2-benzyl Pyrrolidines : Research has shown that palladium-catalyzed tandem N-arylation/carboamination reactions involving gamma-amino alkenes can rapidly produce differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, including those based on Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This process achieves selective diarylation with good to excellent levels of diastereoselectivity (Yang, Ney, & Wolfe, 2005).
Co-Crystal Structure Studies : The compound has been used in the study of co-crystal structures, such as the benzoic acid–pyrrolidin-1-ium-2-carboxylate. This work contributes to understanding non-centrosymmetric co-crystallization and has implications for crystal engineering (Chesna et al., 2017).
Synthesis of Tetrahydropyrido Derivatives : Benzyl 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido derivatives have been synthesized using Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This research opens avenues for developing novel chemical entities with potential pharmaceutical applications (Kuznetsov & Chapyshev, 2007).
Prolyl Endopeptidase Inhibitors : The compound has been studied as a part of prolyl endopeptidase inhibitors. These inhibitors have implications in the treatment of disorders related to proline-rich peptides (Tsutsumi et al., 1995).
Intramolecular Hydroamination : Research has been conducted on the intramolecular hydroamination of unactivated olefins using secondary alkylamines, including benzyl-2,2-diphenyl-4-pentenylamine, to form pyrrolidine derivatives. This process showcases a functional group compatibility and could have synthetic applications (Bender & Widenhoefer, 2005).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has a signal word of "Warning"1. However, specific hazard statements and precautionary statements were not available in the search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
Eigenschaften
IUPAC Name |
benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
119020-03-0 |
Source


|
| Record name | 119020-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

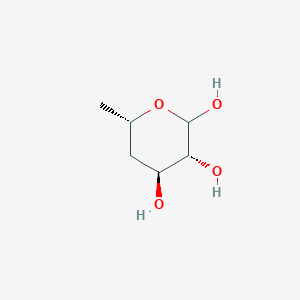

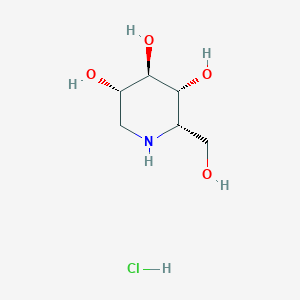
![VIC[mouse reduced]](/img/structure/B1141984.png)
![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)
